1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, with an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methoxy-3-nitroacetophenone. One common method includes the use of bromine in the presence of a solvent such as chlorobenzene, with the reaction being initiated at a controlled temperature of around 18°C. The reaction is allowed to proceed with the gradual addition of bromine, followed by heating to remove hydrogen bromide, resulting in the desired product .
Chemical Reactions Analysis
1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one include:
3-Bromo-4-methoxyacetophenone: Lacks the nitro group, resulting in different reactivity and applications.
4-Methoxy-3-nitroacetophenone:
1-(4-Methoxy-3-nitrophenyl)ethan-1-one: Similar structure but without the bromine atom, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromo-4-methoxy-5-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)6-3-7(10)9(15-2)8(4-6)11(13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVVVMSOLENHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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